molecular formula C8H9Cl B1217518 2-Chloro-p-xylene CAS No. 95-72-7

2-Chloro-p-xylene

Cat. No.: B1217518
CAS No.: 95-72-7
M. Wt: 140.61 g/mol
InChI Key: KZNRNQGTVRTDPN-UHFFFAOYSA-N
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Description

2-Chloro-p-xylene, also known as 2-chloro-1,4-dimethylbenzene, is an organic compound with the molecular formula C8H9Cl. It is a derivative of p-xylene, where one of the hydrogen atoms on the benzene ring is replaced by a chlorine atom. This compound is a colorless liquid with a characteristic aromatic odor and is used as an intermediate in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and dyes .

Mechanism of Action

Target of Action

2-Chloro-1,4-dimethylbenzene, also known as 2-Chloro-p-xylene, is a chlorine substituted phenol It’s known that phenolic compounds, in general, can interact with proteins on the cell membrane of bacteria .

Mode of Action

As a phenolic compound, 2-Chloro-1,4-dimethylbenzene likely interacts with its targets by binding to certain proteins on the cell membrane of bacteria . This interaction disrupts the cell membrane, allowing the contents of the bacterial cell to leak out . This disruption of the cell wall and stopping the function of enzymes is a common mode of action for phenolic compounds .

Biochemical Pathways

It’s known that aromatic compounds can be biodegraded by bacteria through chemotaxis mechanism . This mechanism increases the bioavailability of these hydrophobic compounds to microorganisms .

Pharmacokinetics

The compound’s molecular weight is 14061 , which could influence its absorption and distribution in the body

Result of Action

The result of the action of 2-Chloro-1,4-dimethylbenzene is the disruption of the bacterial cell wall, leading to the leakage of the cell contents . This can lead to the death of the bacteria, making this compound potentially useful as an antimicrobial agent .

Action Environment

The action of 2-Chloro-1,4-dimethylbenzene can be influenced by environmental factors. For instance, the yield of the product in a two-phase electrolysis process was found to be higher under stirred conditions, where water and p-xylene are in emulsion condition . This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as temperature, pH, and the presence of other substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-p-xylene can be synthesized through several methods, including:

Industrial Production Methods

Industrial production of this compound typically involves the chlorination of p-xylene using chlorine gas in the presence of a catalyst, such as ferric chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-p-xylene undergoes various chemical reactions, including:

  • Substitution Reactions: : The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium hydroxide (KOH).

  • Oxidation Reactions: : this compound can be oxidized to form corresponding carboxylic acids or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Major Products Formed

Comparison with Similar Compounds

2-Chloro-p-xylene can be compared with other similar compounds, such as:

This compound is unique due to its specific substitution pattern, which influences its reactivity and applications in various fields.

Properties

IUPAC Name

2-chloro-1,4-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9Cl/c1-6-3-4-7(2)8(9)5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNRNQGTVRTDPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26283-41-0
Record name Poly(chloro-p-xylene)
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DSSTOX Substance ID

DTXSID9059125
Record name Benzene, 2-chloro-1,4-dimethyl-
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Molecular Weight

140.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

95-72-7, 57030-73-6
Record name Chloro-p-xylene
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Record name 2-Chloro-p-xylene
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Record name p-Xylene, monochloro derivative
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Record name 2-Chloro-p-xylene
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Record name Benzene, 2-chloro-1,4-dimethyl-
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Record name Benzene, 2-chloro-1,4-dimethyl-
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Record name 2-chloro-p-xylene
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Record name p-xylene, monochloro derivative
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Record name 2-CHLORO-P-XYLENE
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Synthesis routes and methods I

Procedure details

A mixture of 2.3 g (0.02 mole) of methanesulfonyl chloride, 20 ml (0.16 mole) of p-xylene, and 3.1 g (0.023 mole) of AlCl3 was stirred for one hour at 25° C. The product was worked up as described above in Example 1. 2,5-dimethylchlorobenzene was obtained in a 70% yield. NMR and VPC analysis of the crude product showed the presence of less than 1% of 2,5-dimethylphenyl methyl sulfone.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
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reactant
Reaction Step One
Name
Quantity
3.1 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The use of sulfonyl fluorides, instead of sulfonyl chlorides, is essential to the process of the present invention. While not wishing to be bound by theoretical considerations, it appears that when alkyl sulfonyl chlorides react with aromatic hydrocarbons in the presence of aluminum chloride, the major reaction which occurs is chlorination, not sulfonylation, of the aromatic compound. For example, the reaction of p-xylene with methanesulfonyl chloride in the presence of aluminum chloride gave a 70% yield of 2,5-dimethylchlorobenzene and less than 1% yield of 2,5-dimethylphenyl methyl sulfone, as shown below: ##STR3## The corresponding chlorination reaction was found to occur with toluene, xylenes, and mesitylene, often to the virtual exclusion of sulfonylation. This undesired chlorination reaction accounts for the low yields previously reported in attempted alkyl sulfonyl chloride Friedel-Crafts reactions.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
sulfonyl fluorides
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0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
sulfonyl chlorides
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0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alkyl sulfonyl chlorides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
aromatic hydrocarbons
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0 (± 1) mol
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reactant
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[Compound]
Name
aromatic compound
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-p-xylene
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Reactant of Route 6
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